

2'-Deoxyadenosine-5'-monophosphate: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: 2'-Deoxyadenosine-5'-monophosphate

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Abstract

2'-Deoxyadenosine-5'-monophosphate (dAMP) is a fundamental building block of deoxyribonucleic acid (DNA) and a key metabolite in cellular processes. As a deoxyribonucleoside monophosphate, its chemical structure and properties are of paramount importance for research in molecular biology, pharmacology, and drug development. This technical guide provides an in-depth overview of the core chemical characteristics of dAMP, its molecular structure, and standard experimental methodologies for its characterization. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for scientific and research applications.

Chemical and Physical Properties

2'-Deoxyadenosine-5'-monophosphate is a purine nucleotide composed of a phosphate group, a deoxyribose sugar, and the nucleobase adenine.[1][2] It typically presents as a white or crystalline powder.[3] The presence of the phosphate group renders it a strong acid and readily soluble in aqueous solutions.[4]

Quantitative Physicochemical Data

The key physicochemical properties of dAMP are summarized in the table below. These values are critical for experimental design, including buffer preparation, analytical method development, and interpretation of molecular interactions.

| Property | Value | Source(s) |
|-------------------------------|--|-----------|
| Identifiers | | |
| IUPAC Name | [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | [2] |
| CAS Number | 653-63-4 | |
| PubChem CID | 12599 | [1] |
| Molecular Properties | | |
| Molecular Formula | C10H14N5O6P | [1] |
| Molecular Weight | 331.22 g/mol | |
| Physical Properties | | |
| Melting Point | >147 °C (decomposes) | [3] |
| Appearance | White Crystalline Powder | [3] |
| Solubility | | |
| Water | Soluble | [5] |
| 1 N NH4OH | 50 mg/mL | |
| DMSO | Slightly Soluble | [3][5] |
| Acid-Base Properties (pKa) | | |
| Phosphate Group (pKa1) | ~0.7 - 0.9 | [4] |
| Adenine Base (N1 protonation) | ~3.5 - 4.0 (for adenosine) | [4] |
| Phosphate Group (pKa2) | ~6.0 - 6.4 | [4] |
| Predicted Strongest Acidic | 1.23 | [5] |
| Predicted Strongest Basic | 4.98 | [5] |

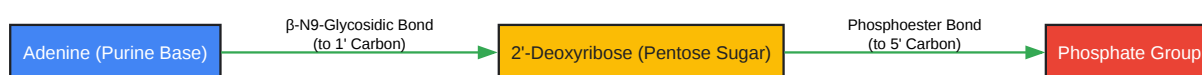
Note: pKa values for the phosphate and adenine groups are based on general values for nucleotides; precise experimental values for dAMP can vary slightly. Predicted values are computationally derived.

Molecular Structure

The structure of dAMP is defined by three key components linked in a specific stereochemical arrangement:

- Adenine: A purine nucleobase.
- Deoxyribose: A five-carbon sugar (pentose) that lacks a hydroxyl group at the 2' position, distinguishing it from the ribose found in RNA.
- Phosphate Group: A single phosphate moiety.

The N9 atom of the adenine base is connected to the 1' carbon of the deoxyribose sugar via a β -N-glycosidic bond. The phosphate group is esterified to the 5' carbon of the deoxyribose sugar. The overall structure, including the charge state, is influenced by intramolecular hydrogen bonding between the adenine base and the phosphate group.[2]



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Figure 1: Core components and linkages of **2'-Deoxyadenosine-5'-monophosphate**.

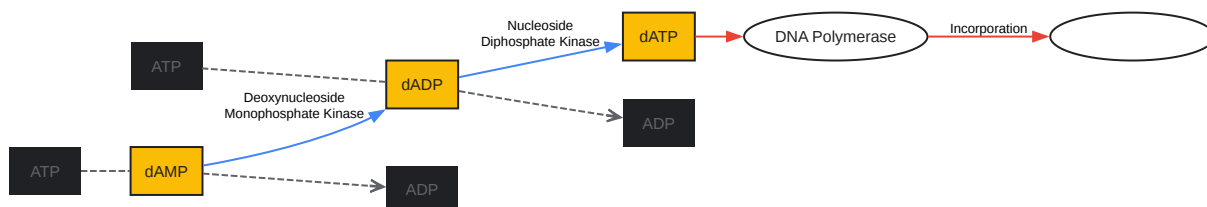
Biological Significance and Metabolic Pathway

dAMP is a crucial intermediate in the biosynthesis of deoxyadenosine triphosphate (dATP), one of the four deoxyribonucleoside triphosphates that are the monomeric precursors for DNA synthesis by DNA polymerases.[4][6] The conversion of dAMP to dATP involves a two-step phosphorylation cascade, which is an ATP-dependent process.[2][6]

- First Phosphorylation: dAMP is phosphorylated to 2'-deoxyadenosine-5'-diphosphate (dADP) by the enzyme deoxynucleoside monophosphate kinase.

- Second Phosphorylation: dADP is subsequently phosphorylated to dATP by nucleoside diphosphate kinase.

This pathway ensures the availability of dATP for accurate and efficient DNA replication.



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Figure 2: Metabolic pathway of dAMP phosphorylation for DNA synthesis.

Experimental Protocols

The characterization and purification of dAMP are routine procedures in biochemistry and molecular biology labs. The following sections describe the general methodologies for key experiments.

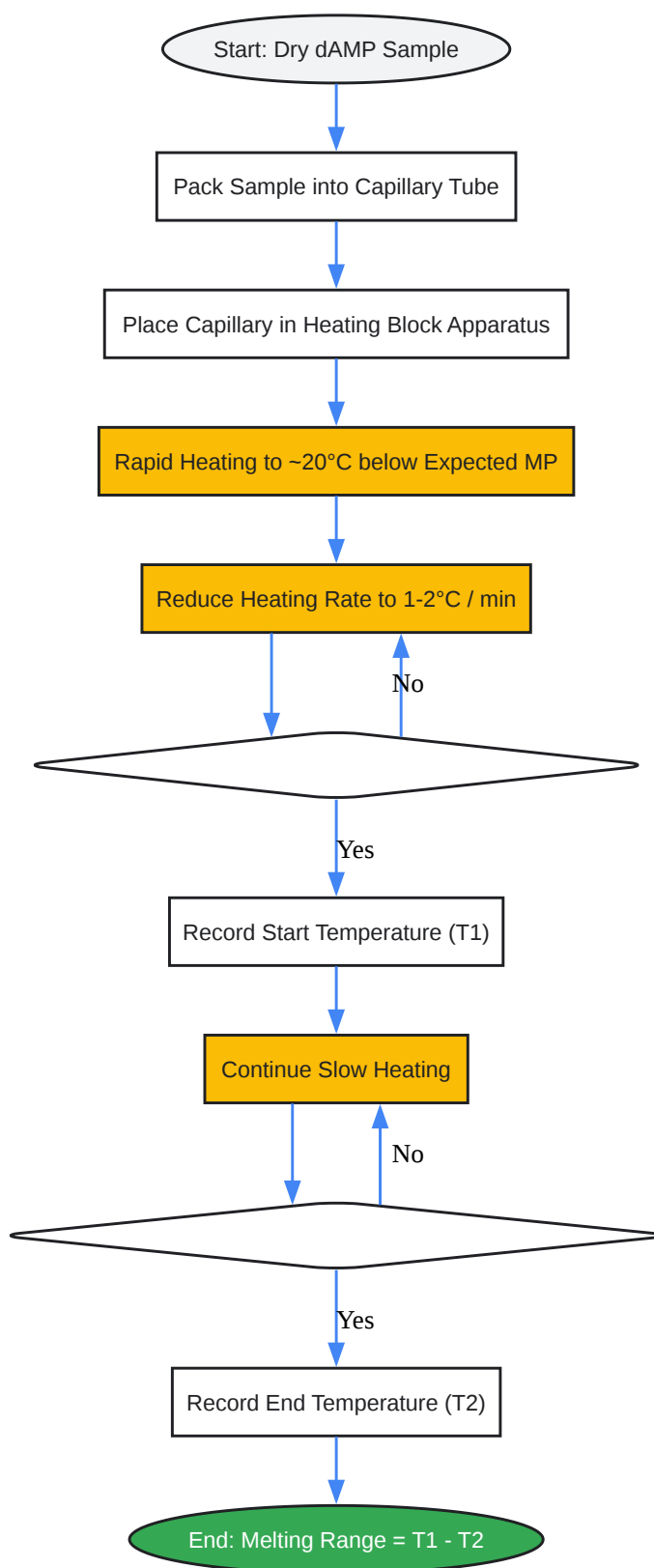
Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property used for identification and purity assessment.[4] Impurities typically lead to a depression and broadening of the melting point range. For nucleotides, thermal analysis can also refer to the "melting" or denaturation of nucleic acid duplexes, which is a different concept measured by UV absorbance changes with temperature.[1][7] The protocol described here is for the physical melting point of the solid compound.

Methodology: Capillary Melting Point Determination

- Sample Preparation: A small amount of finely powdered, dry dAMP is packed into a thin-walled capillary tube to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) equipped with a calibrated thermometer or digital temperature sensor.
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
- **Completion:** The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).



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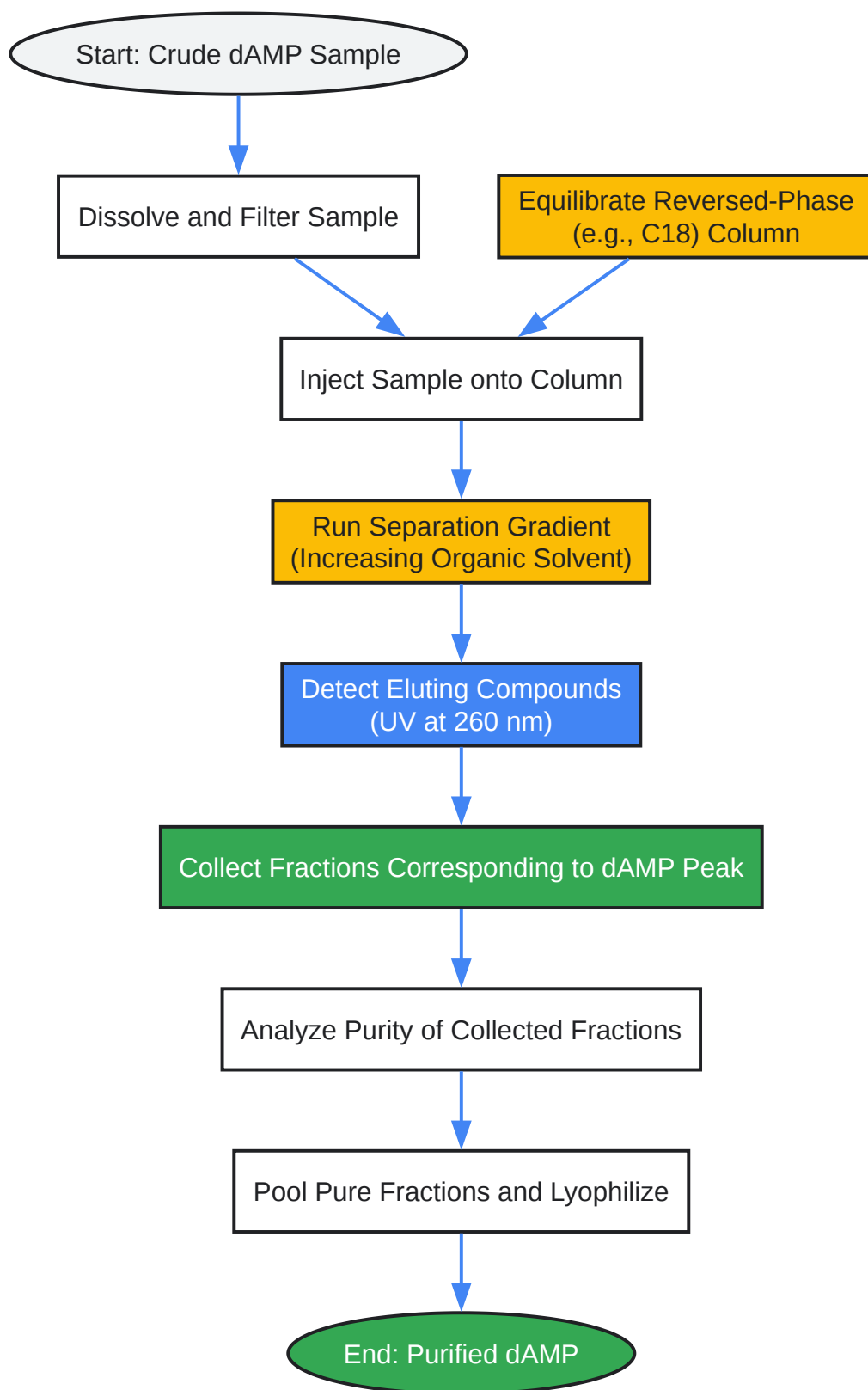
Figure 3: Experimental workflow for melting point determination.

Purification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is widely used for the purification of nucleotides. Reversed-phase HPLC is a common mode for this purpose, separating molecules based on their hydrophobicity.

Methodology: Reversed-Phase HPLC Purification

- **Sample Preparation:** The crude dAMP sample is dissolved in a suitable solvent, typically a mixture of the mobile phase components, and filtered through a 0.2 or 0.45 μm filter to remove particulate matter.
- **System Setup:** An HPLC system equipped with a pump, injector, column oven, a reversed-phase column (e.g., C18), and a UV detector is used. The mobile phase typically consists of an aqueous buffer (Buffer A, e.g., triethylammonium acetate or ammonium formate) and an organic solvent (Buffer B, e.g., acetonitrile).
- **Column Equilibration:** The column is equilibrated by running the initial mobile phase composition (e.g., 95% A, 5% B) through it until a stable baseline is achieved on the detector.
- **Injection and Separation:** The prepared sample is injected onto the column. A gradient is typically run, where the percentage of Buffer B is increased over time. This causes more hydrophobic compounds to elute later than more polar ones. dAMP, being relatively polar, will elute at a specific retention time under defined conditions.
- **Detection and Fraction Collection:** The eluent from the column passes through a UV detector, set to a wavelength where dAMP absorbs strongly (typically 260 nm). As the dAMP peak is detected, the corresponding eluent is collected using a fraction collector.
- **Analysis and Work-up:** The collected fractions are analyzed for purity (e.g., by analytical HPLC). Pure fractions are pooled and the solvent is removed (e.g., by lyophilization) to yield purified dAMP.



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Figure 4: General workflow for HPLC purification of dAMP.

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